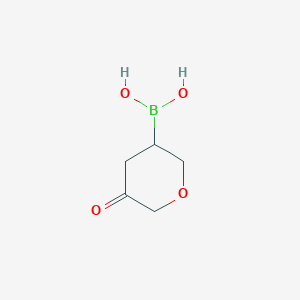
(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a tetrahydropyran ring, which includes a ketone functional group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid typically involves the borylation of suitable precursors. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of boronic acids with halides or triflates . This reaction is known for its mild conditions and high functional group tolerance, making it an ideal choice for synthesizing complex boronic acids .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of advanced catalytic systems to ensure high yields and purity. The use of lipophilic bases and photoinduced borylation methods can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium acetate, and solvents like ethanol.
Major Products:
Oxidation: Boronic esters.
Reduction: Alcohol derivatives.
Substitution: Various aryl or alkyl boronic acid derivatives.
Scientific Research Applications
(5-Oxotetrahydro-2H-pyran-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications . Additionally, the compound’s ability to inhibit enzymes by interacting with active site residues has been explored in medicinal chemistry .
Comparison with Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (5-Oxotetrahydro-2H-pyran-3-yl)boronic acid is unique due to its tetrahydropyran ring and ketone functional group, which provide distinct reactivity and stability compared to simpler boronic acids like phenylboronic acid or methylboronic acid . The presence of the ketone group allows for additional functionalization and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C5H9BO4 |
|---|---|
Molecular Weight |
143.94 g/mol |
IUPAC Name |
(5-oxooxan-3-yl)boronic acid |
InChI |
InChI=1S/C5H9BO4/c7-5-1-4(6(8)9)2-10-3-5/h4,8-9H,1-3H2 |
InChI Key |
YOWQBEGECBQNHF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CC(=O)COC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















